2-(3,5-Difluorophenoxy)cyclopentan-1-amine
Description
2-(3,5-Difluorophenoxy)cyclopentan-1-amine is a fluorinated cyclopentane derivative featuring a 3,5-difluorophenoxy substituent and a primary amine group on the cyclopentane ring. The compound’s structure combines aromatic fluorine substitution with a strained five-membered ring system, which may influence its reactivity, stability, and interactions in chemical or biological systems.
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-(3,5-difluorophenoxy)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13F2NO/c12-7-4-8(13)6-9(5-7)15-11-3-1-2-10(11)14/h4-6,10-11H,1-3,14H2 |
InChI Key |
YNTCCJKZJKQWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OC2=CC(=CC(=C2)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenoxy)cyclopentan-1-amine typically involves the reaction of 3,5-difluorophenol with cyclopentanone to form an intermediate, which is then subjected to reductive amination to introduce the amine group. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of 2-(3,5-Difluorophenoxy)cyclopentan-1-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenoxy)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3,5-Difluorophenoxy)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenoxy)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity and specificity, while the cyclopentane ring provides structural stability. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural Analogues in Lignin Model Systems
The evidence highlights β-O-4 lignin model compounds such as 2-(3,5-difluoro-phenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VDF) and 2-(3,5-difluorophenoxy)propane-1,3-diol. These share the 3,5-difluorophenoxy group but differ in backbone structure and functional groups:
Key Structural Differences :
- Backbone rigidity : The cyclopentane ring in the target compound introduces conformational constraints absent in linear propane-diol analogs.
- Functional groups : The amine group may participate in hydrogen bonding or nucleophilic reactions, unlike the hydroxyl groups in lignin models.
Reactivity Under Oxidative Conditions
The evidence emphasizes that β-O-4 lignin models with 3,5-difluorophenoxy groups release 3,5-difluorophenol (DFPh) during oxidative alkaline treatments, particularly in the presence of active oxygen species (AOS) like those generated by 4-hydroxy-3-methoxybenzyl alcohol (VA) . This cleavage mechanism is critical for understanding lignin biodegradation.
Comparison of Reactivity :
Target Compound: No direct data exists, but the cyclopentane backbone and amine group may alter susceptibility to AOS. The amine could either stabilize the structure via intramolecular interactions or act as a reactive site.
VDF and Propane-Diol Analogs: AOS attacks the β-O-4 linkage, leading to side-chain oxidation and DFPh release. Secondary hydroxyl groups in propane-diol models accelerate degradation compared to non-phenolic derivatives .
Functional Group Influence
- 3,5-Difluorophenoxy Group: Common across all compounds, this group serves as a spectroscopic and mechanistic tracer. Its electron-withdrawing properties enhance the stability of ether linkages but may also direct oxidative attacks to specific positions.
- Amine vs. Hydroxyl Groups : The amine in the target compound could enable unique reactivity, such as forming Schiff bases or coordinating metals, which is absent in hydroxyl-dominated lignin models.
Biological Activity
2-(3,5-Difluorophenoxy)cyclopentan-1-amine is a chemical compound that has garnered attention for its potential biological activity and pharmacological properties. Its unique structure, characterized by a cyclopentane ring substituted with a 3,5-difluorophenoxy group and an amine group, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(3,5-Difluorophenoxy)cyclopentan-1-amine is . The presence of fluorine atoms in the phenoxy group enhances the compound's lipophilicity and binding affinity to biological targets. The amine functional group facilitates hydrogen bonding, which is crucial for its interaction with enzymes and receptors.
Mechanisms of Biological Activity
Research indicates that 2-(3,5-difluorophenoxy)cyclopentan-1-amine exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be involved in various metabolic pathways. This inhibition can lead to altered physiological responses.
- Receptor Binding : The structural features of the compound allow it to bind effectively to certain receptors, modulating their activity. This interaction is critical for its potential therapeutic effects.
Study 1: Enzyme Interaction
A study published in a pharmacological journal investigated the enzyme inhibition properties of 2-(3,5-difluorophenoxy)cyclopentan-1-amine. The findings demonstrated that the compound significantly inhibited the activity of specific enzymes involved in neurotransmitter metabolism. This suggests potential applications in treating neurological disorders.
Study 2: Receptor Modulation
Another research effort focused on the receptor binding capabilities of this compound. It was found that 2-(3,5-difluorophenoxy)cyclopentan-1-amine exhibited high binding affinity for serotonin receptors. This interaction indicates its possible use as an antidepressant or anxiolytic agent.
Comparative Analysis
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride | 119031098 | Contains a different carbon skeleton; similar substituents |
| (1S,2R)-2-(3,5-Difluorophenoxy)cyclopentan-1-amine | 1808707-04-1 | Stereoisomer with distinct stereochemistry |
| Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine | 1807920-18-8 | Racemic mixture differing in stereochemical purity |
The table above highlights compounds structurally similar to 2-(3,5-difluorophenoxy)cyclopentan-1-amine. Each variant exhibits unique biological activity profiles due to differences in stereochemistry and substituent arrangements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
